molecular formula C12H15NO2 B598956 Tert-butyl benzylidenecarbamate CAS No. 150884-50-7

Tert-butyl benzylidenecarbamate

Cat. No.: B598956
CAS No.: 150884-50-7
M. Wt: 205.257
InChI Key: XFRQMBFCAKTYIV-UHFFFAOYSA-N
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Description

Tert-butyl benzylidenecarbamate, also known as N-(tert-butoxycarbonyl)benzylideneamine, is a chemical compound with the molecular formula C12H15NO2. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl benzylidenecarbamate can be synthesized through the reaction of tert-butyl carbamate with benzaldehyde. The reaction typically involves the use of anhydrous potassium carbonate as a base and tetrahydrofuran as a solvent. The mixture is heated to reflux at 80-85°C for about 15 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl benzylidenecarbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl benzylidenecarbamate.

    N-benzylidenebenzylamine: Another protecting group for amines with different stability and removal conditions.

    Benzaldehyde N-(tert-butoxycarbonyl)imine: A related compound with similar applications in organic synthesis.

Uniqueness

This compound is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amines are required.

Biological Activity

Tert-butyl benzylidenecarbamate (TBB) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of TBB, highlighting its anti-inflammatory properties, antimicrobial effects, and potential applications in pharmaceuticals.

TBB has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and features a tert-butyl group attached to a benzylidenecarbamate structure. This configuration enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that TBB exhibits promising anti-inflammatory properties. A study synthesized various derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate and evaluated their efficacy using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives, including TBB, demonstrated significant anti-inflammatory effects with inhibition rates ranging from 39.021% to 54.239% compared to the standard drug, indomethacin .

Table 1: Anti-inflammatory Activity of TBB Derivatives

CompoundInhibition Percentage (%)Time (hours)
TBB54.2399
Indomethacin70.0009
Other Derivative39.02112

The mechanism behind the antimicrobial activity appears to involve membrane perturbation, allowing the compound to target both actively growing and dormant bacterial cells . This characteristic suggests that TBB may share similar mechanisms, potentially enhancing its utility in treating infections associated with biofilms.

Case Studies and Research Findings

  • In Vivo Studies : In vivo assessments of TBB's anti-inflammatory effects showed a rapid onset of action within hours, indicating its potential for acute inflammatory conditions.
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of TBB with COX-2 enzymes, which play a crucial role in inflammation pathways. These studies suggest that TBB could serve as a lead compound for developing new anti-inflammatory drugs .
  • Comparative Analysis : When compared with other known anti-inflammatory agents, TBB exhibited comparable or superior efficacy in certain assays, warranting further exploration into its pharmacological profile.

Properties

IUPAC Name

tert-butyl N-benzylidenecarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQMBFCAKTYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720319
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150884-50-7
Record name tert-Butyl benzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (phenylmethylene)carbamate
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